1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Overview
Description
Scientific Research Applications
Synthesis Applications
- Conformationally Constrained Diaminodicarboxylic Acids Synthesis : This compound has been used in the synthesis of functionally protected forms of conformationally constrained diaminodicarboxylic acids, demonstrating its utility in complex organic syntheses (Weatherhead, Carducci, & Mash, 2009).
Analytical Chemistry Applications
- Chromatographic Method Development : It has been involved in the development of a capillary gas-chromatographic method with nitrogen-phosphorus detection, showcasing its role in analytical methodologies (Muskiet et al., 1984).
Biochemistry and Pharmacology Applications
Complex Formation in Bio-Relevant Ligands : Research into the interaction of 1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride with bio-relevant ligands like amino acids and DNA constituents has been conducted, illustrating its relevance in studying biochemical interactions (El-Sherif, Shoukry, El-Bahnasawy, & Ahmed, 2010).
Probe Synthesis for Protein Function : It has been used in the efficient synthesis of probes for protein function, highlighting its significance in biochemical research and protein studies (Englund, Gopi, & Appella, 2004).
Pharmaceutical Salt Forms Study : Its derivatives have been studied for their role in forming salt forms of pharmaceutical compounds, providing insights into drug formulation and pharmaceutical chemistry (Buist & Kennedy, 2016).
Nitrification Inhibition in Agriculture : It's related derivatives, such as CBz, have been examined for their potential as nitrification inhibitors in agricultural applications, demonstrating its utility in enhancing fertilizer efficiency (Callender & Davis, 2003).
Tuberculosis Treatment Research : Compounds derived from this compound have been investigated for their in vitro activity against Mycobacterium Tuberculosis, contributing to research in tuberculosis treatment (Pinheiro et al., 2007).
Material Science and Engineering Applications
Donor-Acceptor Luminophores Synthesis : Its compounds have been synthesized and characterized as bischromophoric electron donor-acceptor systems, illustrating its application in the field of materials science and luminescent materials (Baschieri et al., 2013).
Azadipeptides Synthesis and Atropisomerism : This compound has been instrumental in synthesizing azadipeptides and investigating atropisomerism, highlighting its role in advanced organic chemistry and molecular design (Ottersbach, Schnakenburg, & Gütschow, 2015).
Properties
IUPAC Name |
benzyl N-(3-aminopropyl)-N-methylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14(9-5-8-13)12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7H,5,8-10,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXZQXMFPJTFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662567 | |
Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-94-7 | |
Record name | Benzyl (3-aminopropyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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